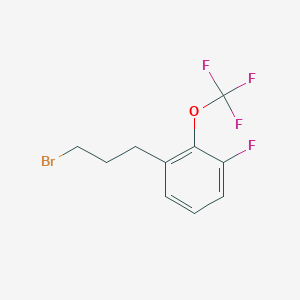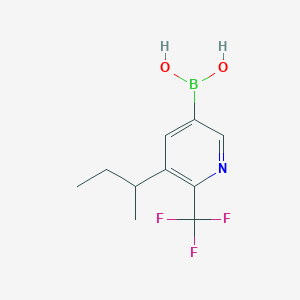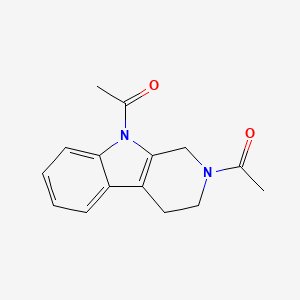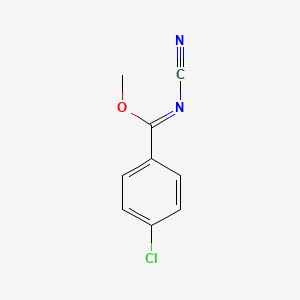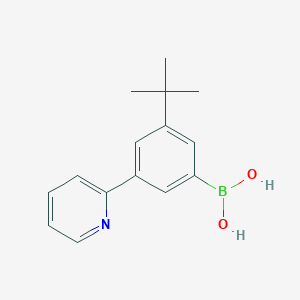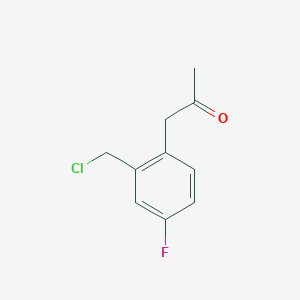
3-Phenylpent-4-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpent-4-en-2-one is an organic compound with the molecular formula C11H12O It is a member of the enone family, characterized by the presence of a conjugated double bond and a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Phenylpent-4-en-2-one can be synthesized through several methods. One common approach involves the aldol condensation of acetophenone with crotonaldehyde under basic conditions. The reaction typically proceeds as follows:
Aldol Condensation: Acetophenone reacts with crotonaldehyde in the presence of a base such as sodium hydroxide to form this compound.
Reaction Conditions: The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as copper or palladium complexes can be employed to facilitate the reaction under milder conditions and with higher selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylpent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the enone moiety is substituted by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce phenylpentan-2-one or phenylpentanol.
Aplicaciones Científicas De Investigación
3-Phenylpent-4-en-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and catalysis.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for pharmaceutical compounds and its potential therapeutic effects.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Phenylpent-4-en-2-one involves its interaction with various molecular targets and pathways. The compound’s enone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial for its potential biological activities, such as enzyme inhibition or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbut-3-en-2-one: Similar structure but with a shorter carbon chain.
3-Phenylbut-2-en-1-one: Differing in the position of the double bond and carbonyl group.
4-Phenylpent-3-en-2-one: An isomer with the double bond in a different position.
Uniqueness
3-Phenylpent-4-en-2-one is unique due to its specific arrangement of the phenyl group and the enone moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Propiedades
Número CAS |
100702-66-7 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
3-phenylpent-4-en-2-one |
InChI |
InChI=1S/C11H12O/c1-3-11(9(2)12)10-7-5-4-6-8-10/h3-8,11H,1H2,2H3 |
Clave InChI |
ODJFEEKLCNDLKV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


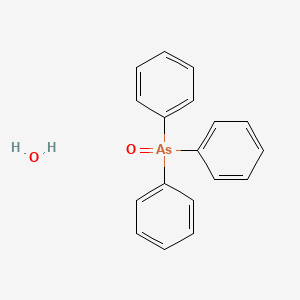
![[2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14074629.png)
![(E)-Bis[4-(heptyloxy)phenyl]diazene](/img/structure/B14074642.png)
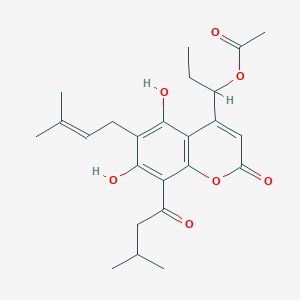
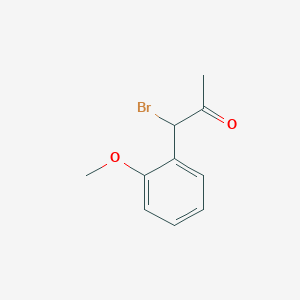
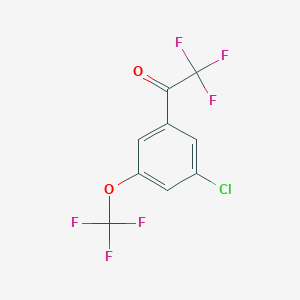
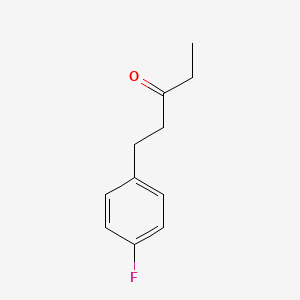
![Methyl 3-[(E)-(3-chlorobenzoyl)diazenyl]but-2-enoate](/img/structure/B14074680.png)
